molecular formula C8H5Br2FO B15200569 4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde

4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde

Cat. No.: B15200569
M. Wt: 295.93 g/mol
InChI Key: YHVUAJYENGNALV-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde is an organic compound belonging to the class of aromatic aldehydes. It is characterized by the presence of bromine, fluorine, and aldehyde functional groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of a fluorobenzaldehyde derivative, followed by further functional group modifications. The reaction conditions often require the use of brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) .

Industrial production methods may involve optimized processes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.

Scientific Research Applications

4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology and Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which 4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde exerts its effects is primarily through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the bromine and fluorine atoms influence the compound’s reactivity and stability. These interactions can modulate various molecular targets and pathways, making the compound useful in mechanistic studies and as a precursor for bioactive molecules .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde include other polysubstituted benzaldehydes, such as:

    4-Bromo-2-fluorobenzaldehyde: Lacks the bromomethyl group, resulting in different reactivity and applications.

    4-Bromo-2,5-difluorobenzaldehyde:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in synthetic applications.

Conclusion

This compound is a valuable compound in organic chemistry and scientific research. Its unique structure and reactivity make it a versatile building block for the synthesis of complex molecules and a useful tool in various applications, from drug discovery to industrial production.

Properties

Molecular Formula

C8H5Br2FO

Molecular Weight

295.93 g/mol

IUPAC Name

4-bromo-2-(bromomethyl)-3-fluorobenzaldehyde

InChI

InChI=1S/C8H5Br2FO/c9-3-6-5(4-12)1-2-7(10)8(6)11/h1-2,4H,3H2

InChI Key

YHVUAJYENGNALV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)CBr)F)Br

Origin of Product

United States

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